

An In-depth Technical Guide to Molecular Structure and Conformation

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Compound of Interest

Compound Name: *Einecs 304-904-9*

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Introduction

A thorough understanding of a molecule's three-dimensional structure and conformational flexibility is paramount in modern chemical and biological research. For professionals in drug development, agrochemicals, and materials science, this knowledge is fundamental to understanding a compound's activity, designing new molecules with improved properties, and ensuring safety and efficacy. While the initial query focused on the complex surfactant CAS 94291-78-8, detailed structural data for this specific molecule is not readily available in public databases.

Therefore, this guide will use a well-characterized molecule, the herbicide (R)-2-(2,4-dichlorophenoxy)propanoic acid (also known as Dichlorprop-P, CAS 15165-67-0), as a case study.^{[1][2]} The principles and methodologies described herein are universally applicable for the structural and conformational analysis of small molecules. Dichlorprop-P is an excellent model as it possesses key structural features, including a chiral center, an aromatic ring, and rotatable bonds, that are relevant to many biologically active compounds.^{[3][4]}

Molecular Structure of (R)-2-(2,4-dichlorophenoxy)propanoic acid

The molecular structure of a compound is defined by the spatial arrangement of its constituent atoms and the chemical bonds that hold them together. This arrangement is the foundation of a molecule's chemical and physical properties.

1.1. 2D Chemical Structure and Key Properties

The two-dimensional structure of Dichlorprop-P illustrates the connectivity of its atoms. It consists of a 2,4-dichlorophenoxy group linked via an ether bond to a propanoic acid moiety. The second carbon of the propanoic acid is a chiral center, with the (R)-enantiomer being the biologically active form.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value
CAS Number	15165-67-0
Molecular Formula	C ₉ H ₈ Cl ₂ O ₃ [2] [3]
Molar Mass	235.06 g/mol [2] [3]
IUPAC Name	(2R)-2-(2,4-dichlorophenoxy)propanoic acid [3]
Chirality	(R)-enantiomer [1] [3]
Description	A type of chlorophenoxy herbicide used to control broadleaf weeds. [4]

Experimental Determination of Molecular Structure

The precise three-dimensional structure of a molecule is determined experimentally using various spectroscopic and diffraction techniques.

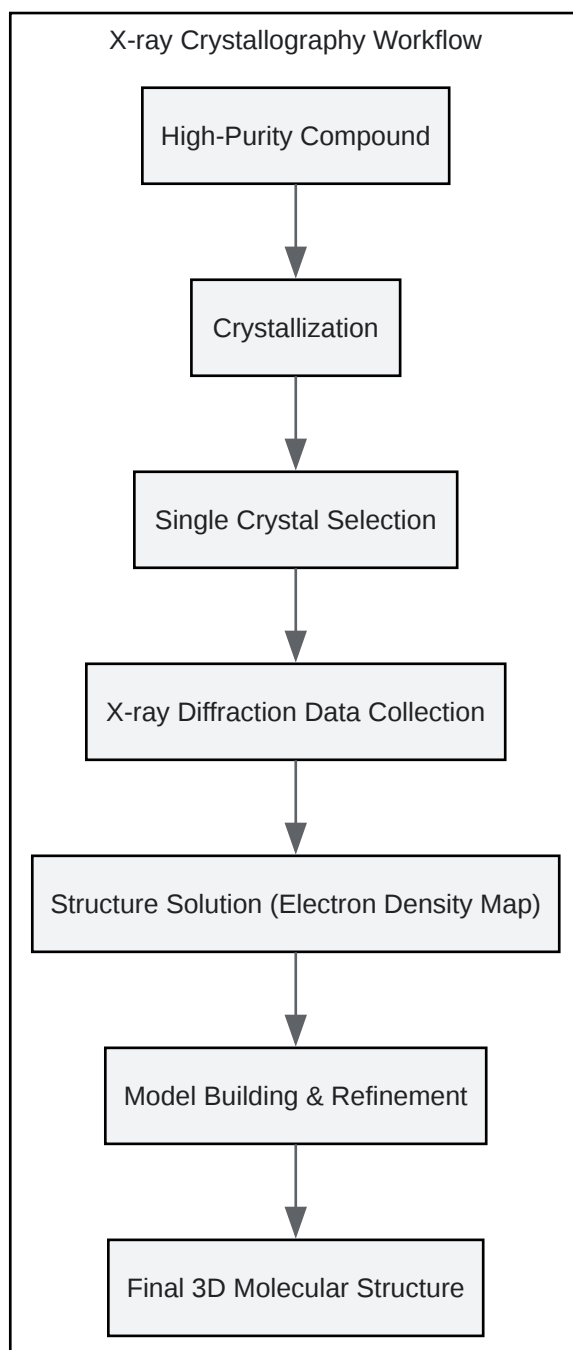
2.1. X-ray Crystallography

X-ray crystallography is a powerful technique that provides the exact coordinates of atoms in a crystalline solid. This method yields a detailed and static picture of the molecule's structure in the solid state. The crystal structure of a related compound has been deposited in the Cambridge Structural Database (CCDC).[\[3\]](#)

Experimental Protocol:

- **Crystallization:** A high-purity sample of the compound is dissolved in a suitable solvent system. Through slow evaporation or cooling, single crystals of high quality are grown.

- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays, and the diffraction pattern is recorded by a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. This model is then refined to best fit the experimental data.



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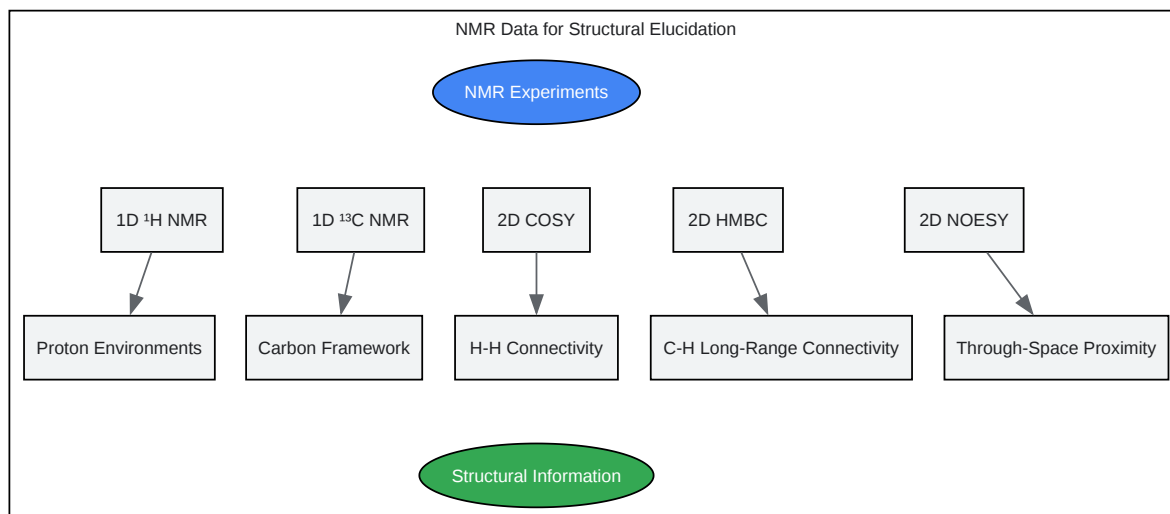
A simplified workflow for determining molecular structure via X-ray crystallography.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment and connectivity of atoms in a solution. While it doesn't provide a single static structure like X-ray crystallography, it offers valuable insights into the molecule's structure and dynamics in a more biologically relevant state.

Experimental Protocol:

- **Sample Preparation:** A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **1D NMR (^1H and ^{13}C):** One-dimensional spectra are acquired to identify the different chemical environments of hydrogen and carbon atoms.
- **2D NMR (COSY, HSQC, HMBC):** Two-dimensional experiments are performed to establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.
- **NOESY/ROESY:** Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for conformational analysis, as they identify atoms that are close in space, regardless of whether they are connected by bonds.



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Logical relationships between NMR experiments and the structural information they provide.

Molecular Conformation of Dichlorprop-P

Molecular conformation refers to the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. These different arrangements, or conformers, often have different potential energies.

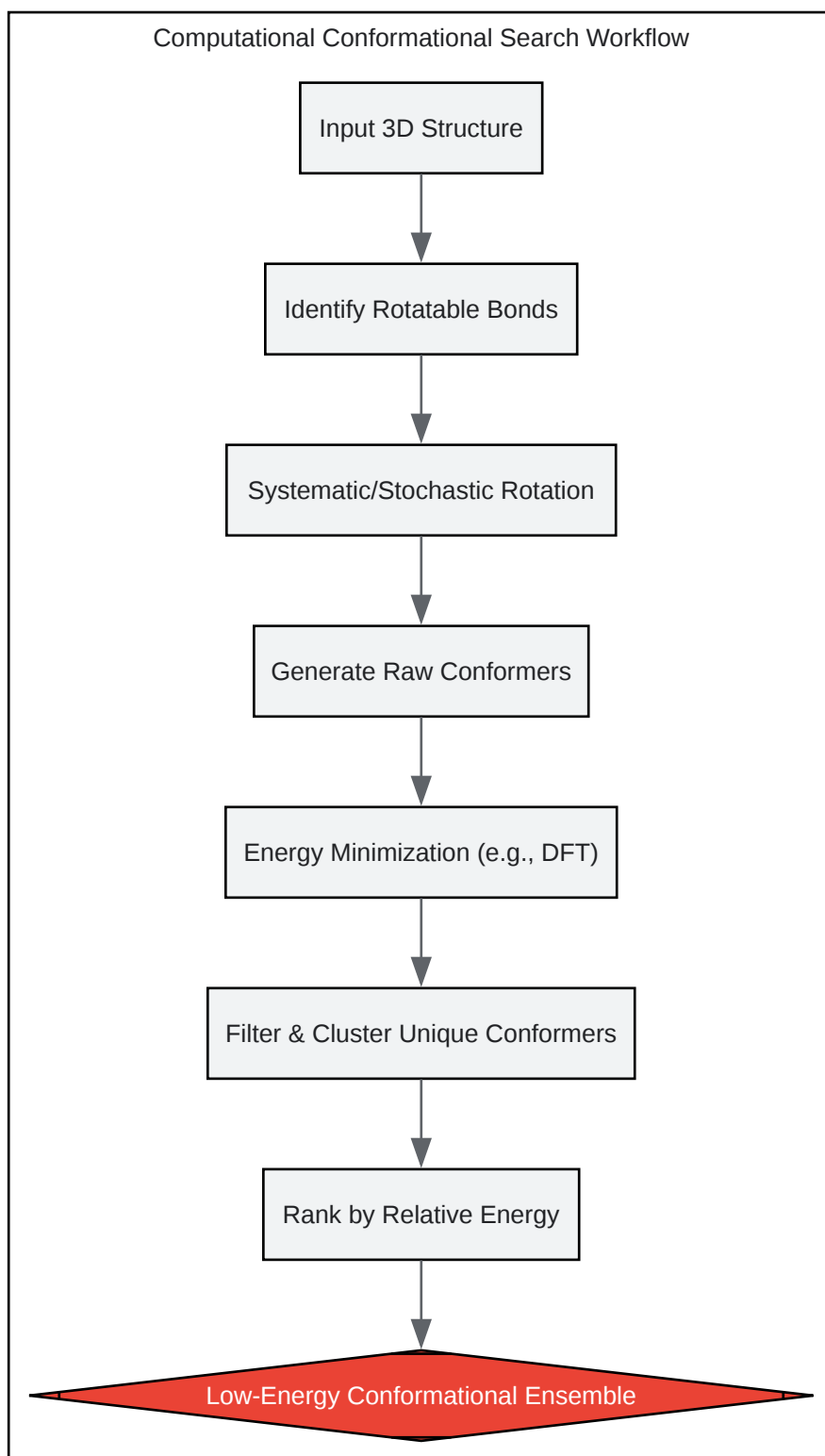
3.1. Conformational Analysis using Computational Modeling

Computational chemistry is a vital tool for exploring the conformational landscape of a molecule. It allows researchers to identify stable, low-energy conformers and understand the energy barriers between them.

Methodology:

- **Initial Structure Generation:** A 3D structure of the molecule is built using molecular modeling software.

- **Conformational Search:** A systematic or stochastic search is performed by rotating the molecule's single bonds. For Dichlorprop-P, key rotatable bonds include the C-O bond of the ether linkage and the C-C bond of the propanoic acid side chain.
- **Energy Minimization:** Each generated conformer is subjected to energy minimization using a force field (e.g., MMFF94) or a quantum mechanics method (e.g., DFT) to find the nearest local energy minimum.
- **Analysis and Clustering:** The resulting low-energy conformers are clustered based on their structural similarity (e.g., RMSD) and their relative energies are calculated.



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A typical workflow for performing a computational conformational analysis.

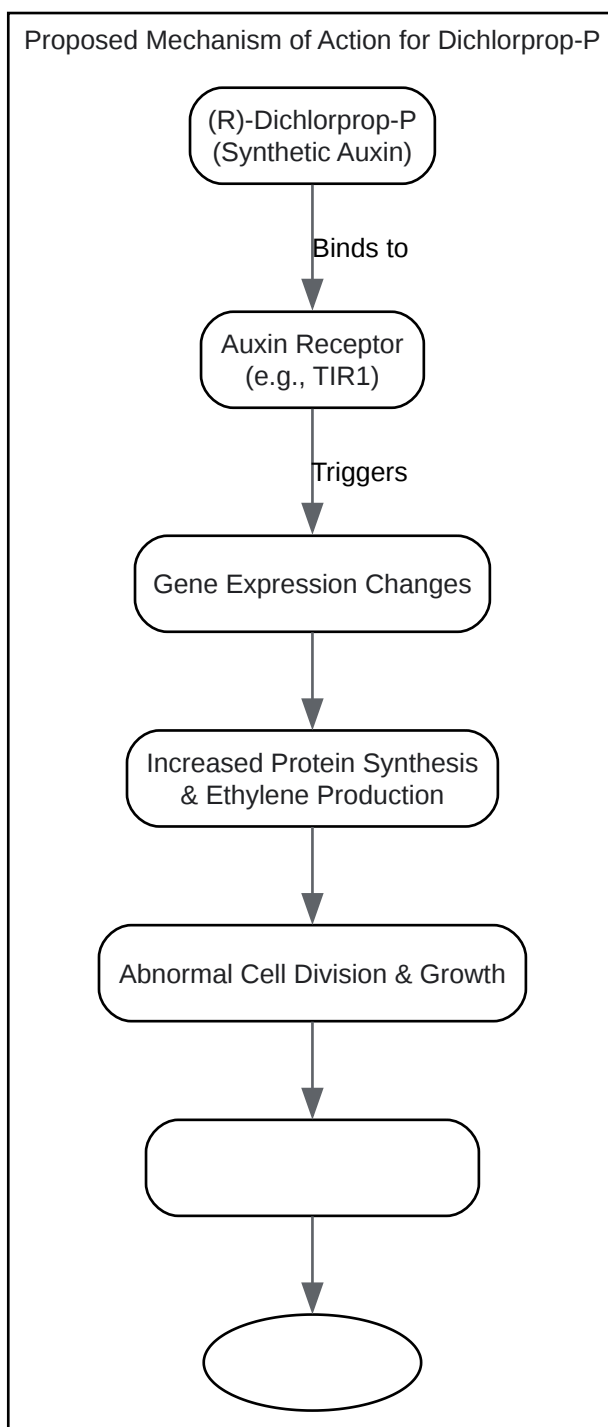
3.2. Illustrative Conformational Data

The following table presents hypothetical data for a set of low-energy conformers of Dichlorprop-P that would be generated from a computational search. The relative energy indicates the stability of each conformer compared to the global minimum.

Conformer ID	Relative Energy (kcal/mol)	Key Dihedral Angle 1 (°C)	Key Dihedral Angle 2 (°C)
Conf-01	0.00 (Global Minimum)	178.5	65.2
Conf-02	0.85	-60.1	70.1
Conf-03	1.23	175.4	-55.8
Conf-04	2.50	75.3	170.3

Structure-Activity Relationship (SAR)

The herbicidal activity of Dichlorprop-P is attributed to its function as a synthetic auxin.^[3] The molecule mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately the death of the target weed. This biological activity is highly dependent on the molecule's specific 3D structure and its ability to fit into the auxin receptor binding pocket. Only the (R)-enantiomer is active, highlighting the critical role of stereochemistry.^[4]



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Simplified signaling pathway for the herbicidal action of Dichlorprop-P.

Conclusion

The determination of molecular structure and conformation is a multi-faceted process that combines experimental techniques like X-ray crystallography and NMR spectroscopy with computational modeling. As demonstrated with (R)-2-(2,4-dichlorophenoxy)propanoic acid, a detailed understanding of the 3D arrangement of atoms is essential for elucidating biological activity and designing new, effective molecules. The workflows and principles outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals to approach the structural analysis of any small molecule of interest.

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